Sodium cyanoacetate

Overview

Description

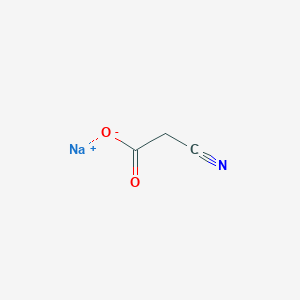

Sodium cyanoacetate is an organic compound with the chemical formula C₃H₂NNaO₂. It is a white crystalline solid that is soluble in water and exhibits basic properties. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

Target of Action

Sodium cyanoacetate, also known as sodium 2-cyanoacetate, primarily targets amines . It is extensively used as a reactant in the formation of biologically active compounds . The carbonyl and cyano functions of this compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a process known as cyanoacetylation . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution leads to the respective N-cyanoacetamide derivatives .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It is considered one of the most important precursors for heterocyclic synthesis . The compound’s interaction with amines leads to the formation of various organic heterocycles .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists over the past decade . They are used in the synthesis of various organic compounds such as esters, acids, and amides .

Action Environment

This compound is relatively stable under normal conditions, but it can decompose under light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature . It is soluble in water, which can also affect its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyanoacetate can be synthesized through the reaction of cyanoacetic acid with sodium hydroxide. The process involves dissolving cyanoacetic acid in water and gradually adding sodium hydroxide solution. The reaction mixture is then stirred, and the resulting this compound precipitates out. The precipitate is filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of sodium chloroacetate with sodium cyanide. The reaction is carried out in an aqueous medium, and the resulting this compound is isolated through crystallization. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Sodium cyanoacetate undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form α,β-unsaturated nitriles through the Knoevenagel condensation.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Cyclization Reactions: It is used in the synthesis of heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions:

Aldehydes/Ketones: Used in condensation reactions under basic conditions.

Nucleophiles: Such as amines, used in substitution reactions.

Catalysts: Basic catalysts like sodium ethoxide are often employed in these reactions.

Major Products Formed:

α,β-Unsaturated Nitriles: Formed from condensation reactions.

Substituted Cyanoacetates: Resulting from nucleophilic substitution.

Heterocyclic Compounds: Produced through cyclization reactions

Scientific Research Applications

Sodium cyanoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: It is involved in the production of drugs such as dextromethorphan and allopurinol.

Industry: It is used in the manufacture of dyes, adhesives, and other industrial chemicals

Comparison with Similar Compounds

Ethyl Cyanoacetate: Similar in structure but contains an ethyl ester group instead of a sodium salt.

Cyanoacetic Acid: The parent compound of sodium cyanoacetate, containing a carboxylic acid group instead of a sodium salt.

Methyl Cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group.

Uniqueness: this compound is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in aqueous reactions and industrial applications where solubility in water is advantageous .

Biological Activity

Sodium cyanoacetate, a sodium salt of cyanoacetic acid, is an important compound in organic synthesis and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula CHNNaO and is primarily known for its reactivity with amines. It serves as a versatile building block in the synthesis of various biologically active molecules. The compound interacts with its targets through a process known as cyanoacetylation , affecting biochemical pathways involved in the synthesis of heterocyclic compounds. It is relatively stable under normal conditions but can decompose under light.

Key Reactions Involving this compound

- Condensation Reactions : Reacts with aldehydes and ketones to form α,β-unsaturated nitriles via Knoevenagel condensation.

- Substitution Reactions : Participates in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

- Cyclization Reactions : Used in synthesizing heterocyclic compounds.

Biological Applications

This compound's biological activity has been investigated in various contexts, particularly in medicinal chemistry and pharmacology.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, research on sodium salts of related compounds demonstrated significant anti-cancer activity against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment led to reduced EAC cell volume and count, indicating a chemopreventive effect. Histopathological examinations confirmed improvements in liver and kidney tissues without adverse effects .

Safety and Toxicology

While this compound is useful in various applications, safety assessments are crucial. The National Institute for Occupational Safety and Health (NIOSH) has provided guidelines for evaluating the toxicological outcomes associated with this compound exposure. The compound's potential health effects include:

- Carcinogenicity

- Reproductive toxicity

- Specific target organ toxicity

- Genotoxicity

These factors are assessed to determine safe exposure levels for workers handling this compound .

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study on Anticancer Effects :

- Toxicological Assessment :

Data Table: Biological Activities of this compound Derivatives

Future Directions

Research into this compound should focus on:

- Mechanistic Studies : Further elucidating how this compound derivatives interact at the molecular level to exert their biological effects.

- Clinical Trials : Conducting clinical studies to evaluate the efficacy and safety of this compound-based therapies in human subjects.

- Environmental Impact : Assessing the environmental implications of using this compound in industrial applications.

Properties

CAS No. |

1071-36-9 |

|---|---|

Molecular Formula |

C3H3NNaO2 |

Molecular Weight |

108.05 g/mol |

IUPAC Name |

sodium;2-cyanoacetate |

InChI |

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6); |

InChI Key |

NLBFDFIZQKPFKP-UHFFFAOYSA-N |

SMILES |

C(C#N)C(=O)[O-].[Na+] |

Isomeric SMILES |

C(C#N)C(=O)[O-].[Na+] |

Canonical SMILES |

C(C#N)C(=O)O.[Na] |

Key on ui other cas no. |

1071-36-9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of sodium cyanoacetate in organic synthesis?

A: this compound is a versatile reagent in organic synthesis, predominantly employed in the construction of heterocyclic compounds. For example, it reacts with pyrrolizidine-chlorate to yield pyrrolizidine-9-acetonitrile, a precursor to pyrrolizidine-9-acetic acid hydrochloride. It also serves as a building block for synthesizing alkyl α-cyanoacetyl glycolates via reaction with alkyl chloroacetates.

Q2: How does the structure of cyanoacetic acid relate to its spectroscopic properties?

A: Cyanoacetic acid, the protonated form of this compound, exhibits intriguing spectroscopic behavior. Infrared spectroscopy reveals a significant temperature dependence in its spectrum. This is attributed to an order-disorder transition of hydrogen atoms participating in hydrogen bonds within the crystal structure.

Q3: Can you elaborate on the application of this compound in perovskite solar cell technology?

A: Recent research highlights the use of this compound as an additive in flexible perovskite solar cells. It acts as a "molecular bridge" at the perovskite-buried interface, enhancing the performance of these cells. This bridging effect passivates interfacial defects, mitigating oxygen vacancies in the SnO2 transport layer and under-coordinated lead defects within the perovskite.

Q4: How does this compound influence perovskite crystallization?

A: Beyond its role in defect passivation, this compound influences perovskite crystal growth. It promotes bottom-up crystallization, extending perovskite growth at the buried interface and influencing subsequent surface recrystallization. This results in larger crystalline grains and reduced lattice strain within the perovskite film, ultimately improving solar cell efficiency.

Q5: Has this compound been used in the synthesis of biologically active molecules?

A: this compound has been employed in synthesizing α-cyano-β-arylacrylic acids, a class of compounds with potential biological activity. For instance, condensation of this compound with various aldehydes, including 2-hydroxy-3-methoxybenzaldehyde, has led to the formation of α-cyano-β (2-hydroxy-3-methoxyphenyl) acrylic acid, a precursor to 8-methoxycoumarin-3-carboxylic acid. Coumarin derivatives are known for their diverse biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.